molecular formula C10H16O2 B1618407 2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester CAS No. 72779-06-7

2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester

Cat. No. B1618407
CAS RN: 72779-06-7
M. Wt: 168.23 g/mol
InChI Key: CBERZXRMIOEKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenoic acid, 3-methyl-, 3-methyl-2-butenyl ester is a natural product found in Callitropsis nootkatensis with data available.

Scientific Research Applications

Chirality in Chemical Synthesis

  • Chirality Transfer in Ester Enolate Claisen Rearrangement : Fujisawa, Tajima, and Sato (1984) demonstrated that the ester enolate Claisen rearrangement of a related compound, (R)-1-methyl-(E)-2-butenyl hydroxyacetate, results in complete asymmetric transfer, useful in the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).

Synthetic Pathways and Isomerization

  • Synthesis of (E)-3-Propyl-4-oxo-2-butenoic Acid Esters : Bolchi, Roda, and Pallavicini (2018) developed a straightforward route to synthesize certain butenoic acid esters, highlighting their importance as synthons in various chemical processes (Bolchi, Roda, & Pallavicini, 2018).

Chemical Reactions and Mechanisms

  • Regioselective Deprotonation of Conjugated Esters : Harris and Weiler (1984) reported a stereospecific synthesis method for E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid, showcasing the regioselective deprotonation techniques (Harris & Weiler, 1984).
  • Alkoxycarbonylation of Alkynes : Scrivanti et al. (1998) explored the carbonylation of alkynes, which produced methyl esters of (E)-2-methyl-2-butenoic acid, providing insights into stereospecific reactions (Scrivanti et al., 1998).

Material Science and Polymer Chemistry

  • High Molecular Weight Poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid Methyl Ester) : Ju et al. (2020) used a bifunctional 3-aminocarbonyl-3-butenoic acid methyl ester in the synthesis of high molecular weight poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester), highlighting its potential as a precursor for high-performance carbon fiber (Ju et al., 2020).

properties

CAS RN

72779-06-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-2-enyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-8(2)5-6-12-10(11)7-9(3)4/h5,7H,6H2,1-4H3

InChI Key

CBERZXRMIOEKPW-UHFFFAOYSA-N

SMILES

CC(=CCOC(=O)C=C(C)C)C

Canonical SMILES

CC(=CCOC(=O)C=C(C)C)C

Other CAS RN

72779-06-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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